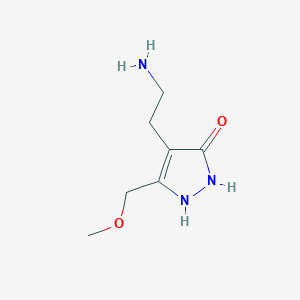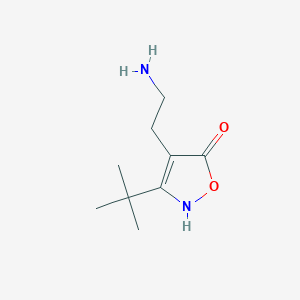
3-Méthylbenzaldéhyde
Vue d'ensemble
Description
3-Methylbenzaldehyde, also known as m-tolualdehyde, is an organic compound with the molecular formula C8H8O. It is a derivative of benzaldehyde, where a methyl group is substituted at the meta position of the benzene ring. This compound is characterized by its aromatic odor and is commonly used in the synthesis of various chemicals and pharmaceuticals .
Applications De Recherche Scientifique
3-Methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, fragrances, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.
Mécanisme D'action
Target of Action
3-Methylbenzaldehyde, also known as M-Tolualdehyde, is a simple aromatic aldehyde that is structurally similar to benzaldehyde . It has been found to exhibit antifungal activity, specifically targeting cellular antioxidation components of fungi . These targets include enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining the redox balance within the cell .
Mode of Action
The mode of action of 3-Methylbenzaldehyde involves disruption of the cellular antioxidation system. The compound can react with nucleophilic sites on these enzymes, leading to their inhibition . This disruption destabilizes the redox homeostasis within the fungal cell, leading to oxidative stress and ultimately cell death .
Biochemical Pathways
The disruption of the antioxidation system by 3-Methylbenzaldehyde affects several biochemical pathways. For instance, it interferes with the detoxification of reactive oxygen species (ROS), leading to an accumulation of these harmful species within the cell . This can cause damage to various cellular components, including proteins, lipids, and DNA, disrupting normal cellular functions .
Pharmacokinetics
Its metabolism would likely involve oxidation and conjugation reactions, similar to other aromatic aldehydes .
Result of Action
The result of 3-Methylbenzaldehyde’s action is the inhibition of fungal growth. By disrupting the cellular antioxidation system, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use as an antifungal agent, either alone or in combination with other antifungal drugs .
Action Environment
The action of 3-Methylbenzaldehyde can be influenced by various environmental factors. For instance, its efficacy may be affected by the pH of the environment, as this can influence the compound’s ionization state and hence its reactivity . Additionally, the presence of other substances, such as antioxidants, could potentially interfere with its mode of action .
Analyse Biochimique
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . They can interact with enzymes and other biomolecules, potentially influencing their function .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . This suggests that 3-Methylbenzaldehyde may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of 3-Methylbenzaldehyde is not fully understood. Benzaldehydes are known to undergo various chemical reactions. For instance, they can be hydroxylated to yield methylbenzyl alcohol, which can then be converted to methylbenzoic acid .
Temporal Effects in Laboratory Settings
Like other benzaldehydes, it is likely to be stable under normal conditions .
Metabolic Pathways
Benzaldehydes can be metabolized in the body through oxidation and reduction reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of toluene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, 3-methylbenzaldehyde is often produced via the catalytic hydrogenation of methyl benzoate. This method is preferred due to its cost-effectiveness and alignment with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methylbenzoic acid using strong oxidizing agents.
Reduction: Reduction of 3-methylbenzaldehyde yields 3-methylbenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aldehyde group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, lacking the methyl group.
2-Methylbenzaldehyde: The methyl group is at the ortho position.
4-Methylbenzaldehyde: The methyl group is at the para position.
Uniqueness of 3-Methylbenzaldehyde: 3-Methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its meta position methyl group provides distinct steric and electronic effects compared to its ortho and para counterparts .
Propriétés
IUPAC Name |
3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYEQOVUDKZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060717 | |
| Record name | Benzaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
199 °C, 199.00 °C. @ 760.00 mm Hg | |
| Record name | 3-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform | |
| Record name | 3-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0189 g/cu cm at 21 °C | |
| Record name | 3-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
620-23-5 | |
| Record name | 3-Methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWH6650C4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYLBENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | 3-Methylbenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylbenzaldehyde?
A1: 3-Methylbenzaldehyde has a molecular formula of C8H8O and a molecular weight of 120.15 g/mol.
Q2: What spectroscopic data is available for characterizing 3-methylbenzaldehyde?
A2: 3-Methylbenzaldehyde can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy (1H and 13C): Provides detailed information on the hydrogen and carbon environments within the molecule. []* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identification and quantification based on its fragmentation pattern and retention time. [, , ]* Infrared Spectroscopy (FTIR): Helps identify functional groups, particularly the characteristic carbonyl (C=O) stretch. [, ]
Q3: Can you describe a concise synthesis pathway for 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene using 3-methylbenzaldehyde as a precursor?
A3: A regioselective synthesis pathway has been developed utilizing a Suzuki coupling reaction. 1-Benzothiophene-2-boronic acid is reacted with the trifluoromethanesulfonate of either 2-hydroxy-3-methylbenzaldehyde or 2-hydroxy-5-methylbenzaldehyde using a palladium catalyst. The resulting products then undergo a Wittig reaction and subsequent in-situ cyclization to yield the desired 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene isomers. This method provides higher yields and improved regioselectivity compared to previous methods. []
Q4: Has 3-methylbenzaldehyde been used as a model compound in material science?
A4: Yes, 3-methylbenzaldehyde has been employed as a model compound to study the oxidation processes in polymers like poly(2,6-dimethyl-1,4-phenylene oxide). Both thermal and photochemical oxidation studies have been conducted, identifying key degradation products and proposing mechanisms for crosslinking within the polymer. []
Q5: Can 3-methylbenzaldehyde participate in reactions catalyzed by metal complexes?
A5: Yes, 3-methylbenzaldehyde has been utilized as a substrate in palladium-catalyzed amidocarbonylation reactions. These reactions, typically carried out in ionic liquids, produce N-acyl-α-arylglycines, which are valuable building blocks in pharmaceutical and agrochemical industries. The reaction exhibits varying yields depending on the substituent position and electronic effects of the aromatic aldehyde. []
Q6: Have computational methods been used to study 3-methylbenzaldehyde?
A6: Yes, molecular orbital calculations, using basis sets like AM1, STO-3G, and 6-31G, have been used to determine the conformational preferences of 3-methylbenzaldehyde. These computations confirmed that the O-cis conformer is slightly more stable than the O-trans conformer in the vapor phase and solution. []
Q7: How do structural modifications of 3-methylbenzaldehyde affect its biological activity?
A7: Research on alkylbenzaldehydes, including 3-methylbenzaldehyde (m-tolualdehyde), has shown that they act as reversible inhibitors of mushroom tyrosinase. While o-tolualdehyde and m-tolualdehyde display mixed-type inhibition, p-alkylbenzaldehydes exhibit uncompetitive inhibition. The inhibition potency of p-alkylbenzaldehydes is influenced by the size of the alkyl group, with larger alkyl groups generally leading to greater inhibition. []
Q8: Is there evidence of 3-methylbenzaldehyde impacting cytochrome P450 activity?
A8: Yes, inhalation studies in rats have shown that 3-methylbenzaldehyde inhibits cytochrome P450 (CYP) isozymes, specifically CYP2B1 and 4B1, in the lungs and nasal mucosa. This inhibition may alter the metabolism of other xenobiotics and potentially lead to altered toxicity profiles in co-exposure scenarios. []
Q9: What is known about the potential toxicity of 3-methylbenzaldehyde?
A9: While detailed toxicity studies are limited, 3-methylbenzaldehyde has been identified as a potential risk factor for sick building syndrome (SBS) symptoms. Elevated indoor concentrations of 3-methylbenzaldehyde were associated with an increased risk of SBS symptoms in epidemiological studies conducted in Japan. []
Q10: How is 3-methylbenzaldehyde typically measured in environmental samples?
A10: 3-Methylbenzaldehyde is frequently measured in air samples as part of studies investigating volatile organic compounds (VOCs). A common method involves collecting air samples onto cartridges coated with 2,4-dinitrophenylhydrazine (DNPH). The carbonyls, including 3-methylbenzaldehyde, react with DNPH to form stable derivatives that are then analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , ]
Q11: Has 3-methylbenzaldehyde been detected in environmental studies?
A11: Yes, 3-methylbenzaldehyde has been identified in various environmental studies:* Urban Air Pollution: Detected as a component of motor vehicle emissions, particularly from heavy-duty diesel vehicles. [, ]* Indoor Air Quality: Found in indoor environments, particularly associated with new buildings and building materials. []* Atmospheric Chemistry: Identified as a product of the atmospheric oxidation of aromatic hydrocarbons like m-xylene. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)






![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
